![molecular formula C14H18N2O5S B2414072 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide CAS No. 2034204-85-6](/img/structure/B2414072.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research. BES is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Scientific Research Applications
- Research Findings : A series of original hybrid pyrrolidine-2,5-dione derivatives, including this compound, demonstrated potent anticonvulsant activity in animal seizure models. Specifically, it performed well in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .
- Safety Profile : It showed high metabolic stability, negligible hepatotoxicity, and weak inhibition of cytochrome P450 isoforms .
- Observations : Anticonvulsant drugs often exhibit activity in pain models. This compound was effective in the formalin test of tonic pain, capsaicin-induced pain, and oxaliplatin-induced neuropathic pain in mice .
- CYP Isoforms : It exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms compared to reference compounds .
Anticonvulsant Properties
Pain Modulation
Metabolic Stability and Drug-Like Properties
Preclinical Development
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide are currently unknown. This compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a common building block in organic synthesis . .
Mode of Action
It is possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive 2,5-dioxopyrrolidin-1-yl group . .
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13-6-7-14(18)16(13)9-11-21-10-8-15-22(19,20)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEBVKDUUJFKFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.